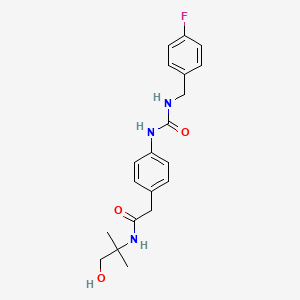![molecular formula C17H23BrN2O2S B2742045 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane CAS No. 1421455-38-0](/img/structure/B2742045.png)
4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a complex organic compound that features a bromophenyl group, a morpholinomethyl group, and a thiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring. The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide. The morpholinomethyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable halomethyl precursor. Finally, the bromophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a bromophenylboronic acid or a bromophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the morpholinomethyl group suggests that it could interact with biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the exploration of new applications in fields such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may enhance its binding affinity to these targets, while the thiazepane ring could provide additional interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromophenyl)(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- (3-Bromophenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- (3-Bromophenyl)(3-(azepan-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
Uniqueness
4-(3-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and binding affinity. The combination of the bromophenyl group and the thiazepane ring also provides a unique structural framework that can be exploited for various applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-15-4-1-3-14(11-15)17(21)20-5-2-10-23-13-16(20)12-19-6-8-22-9-7-19/h1,3-4,11,16H,2,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRQDWCBQBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)

![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)
![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)



![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide](/img/structure/B2741978.png)
![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741983.png)

